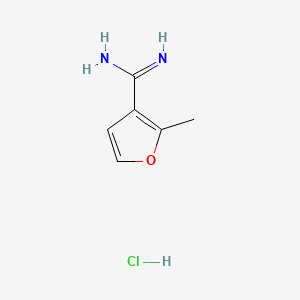

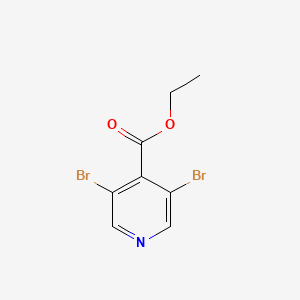

![molecular formula C26H50D4NO7P B593955 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium CAS No. 211106-54-6](/img/structure/B593955.png)

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

Descripción general

Descripción

This compound, also known as PAF C-16-d4, has the molecular formula C26H55NO7P+ . It is a 2-acetyl-1-alkyl-sn-glycero-3-phosphocholine betaine which has hexadecyl as the alkyl group .

Molecular Structure Analysis

The molecular weight of this compound is 524.7 g/mol . The IUPAC name is 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis

This compound is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.7 g/mol, an XLogP3-AA of 6.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, and a rotatable bond count of 26 . Its exact mass is 524.37161509 g/mol .Aplicaciones Científicas De Investigación

Internal Standard for Quantification

PAF C-16-d4 contains four deuterium atoms at the 7, 7’, 8, and 8’ positions of the hexadecyl moiety. It is intended for use as an internal standard for the quantification of PAF C-16 by GC- or LC-mass spectrometry .

Cardiovascular System Research

PAF C-16-d4 is used in the research of the cardiovascular system. It plays a role in blood coagulation and hemostasis .

Immunology & Inflammation Research

This compound is significant in the field of immunology and inflammation. It is used in the study of allergies, gastric diseases, ulcerative colitis, and innate immunity .

Pulmonary Diseases Research

PAF C-16-d4 is used in the research of pulmonary diseases, including asthma .

Lipid Biochemistry

In lipid biochemistry, PAF C-16-d4 is used in the study of glycerophospholipids .

Mass Spectrometry

PAF C-16-d4 is used in mass spectrometry applications .

Neutrophil Migration

It is a potent mediator of neutrophil migration .

Production of Reactive Oxygen Species and IL-6

PAF C-16-d4 is a potent mediator of the production of reactive oxygen species and IL-6 in human macrophages .

Mecanismo De Acción

Target of Action

PAF C-16-d4, also known as 1-O-Hexadecyl-(7,7,8,8-D4)-2-O-Acetyl-Sn-Glyceryl-3-Phosphorylcholine or 2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium, is a naturally occurring phospholipid . Its primary targets are neutrophils and macrophages . These cells play a crucial role in the immune system, with neutrophils being the first responders to inflammation and infection, and macrophages being involved in the detection, phagocytosis, and destruction of bacteria and other harmful organisms .

Mode of Action

PAF C-16-d4 interacts with its targets by acting as a potent mediator of neutrophil migration , the production of reactive oxygen species , and IL-6 in human macrophages . This interaction results in changes in the immune response, including the activation of inflammatory pathways .

Biochemical Pathways

PAF C-16-d4 affects two distinct biochemical pathways known as the “remodeling” and “de novo” pathways . In the remodeling pathway, Lyso-PAF C-16 can be formed by the action of PAF-AH on PAF C-16, or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . Lyso-PAF C-16 is a substrate for either PAF C-16 formation by the remodeling pathway or selective acylation with arachidonic acid by a CoA-independent transacylase .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The molecular and cellular effects of PAF C-16-d4’s action include the mediation of neutrophil migration, the production of reactive oxygen species, and IL-6 in human macrophages . It is a more potent mediator of platelet aggregation than PAF C-18 . Pathological processes involving PAF include necrotizing enterocolitis, inflammation, asthma, and allergy .

Propiedades

IUPAC Name |

2-[[(2R)-2-acetyloxy-3-hexadecoxypropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAUUPRFYPCOCA-AREMUKBSSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO7P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research paper regarding PAF C-18?

A1: The research paper focuses on developing a novel analytical method to measure PAF C-18 and indirectly assess the activity of its metabolizing enzyme, PAF acetylhydrolase (PAF-AH), in human plasma. [] The researchers utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose. They highlight the importance of this method for studying drug allergies, as PAF C-18 is a known mediator in allergic reactions. []

Q2: Can you elaborate on the analytical method developed and its significance?

A2: The researchers developed a highly sensitive and specific LC-MS/MS method to quantify PAF C-18 in human plasma. [] This method involves extracting PAF C-18 from plasma samples and analyzing it using LC-MS/MS. The study demonstrated that the method exhibits excellent linearity, precision, and recovery for PAF C-18 quantification. [] Furthermore, the researchers demonstrated that by measuring the decline of exogenously added PAF C-18 in plasma over time, the activity of the enzyme PAF-AH could be indirectly evaluated. [] This indirect assessment is valuable because PAF-AH plays a crucial role in inactivating PAF C-18, thereby regulating its biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)

![5-(4-Hydroxyphenyl)-2-[4-(nonyloxy)phenyl]pyrimidine](/img/structure/B593882.png)

![1,7-Diazabicyclo[4.2.0]oct-2-EN-8-one](/img/structure/B593889.png)